![molecular formula C6H4BrN3S B2487554 4-(4-bromo-1H-pyrazol-1-yl)thiazole CAS No. 1353853-97-0](/img/structure/B2487554.png)
4-(4-bromo-1H-pyrazol-1-yl)thiazole
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Overview
Description
“4-(4-bromo-1H-pyrazol-1-yl)thiazole” is a compound that contains a pyrazole ring and a thiazole ring . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antimicrobial and antioxidant activities . Thiazole is a specific moiety that plays a vital role in biochemistry as a part of vitamin B1 structure .
Synthesis Analysis
The synthesis of pyrazolo [3,4-d]-thiazoles, pyrazolo [4,3-d]thiazoles, pyrazolo [4,3-b] [1,4]thiazines, and pyrazolo [3,4-b] [1,4]-thiazines has been discussed in recent literature . The main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .Molecular Structure Analysis
The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)thiazole” is characterized by the presence of a pyrazole ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
“4-(4-bromo-1H-pyrazol-1-yl)thiazole” is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is also reported to react with titanium tetrachloride to afford binary adducts .Scientific Research Applications
- Researchers have synthesized a series of biologically active compounds containing 2,4-disubstituted thiazole analogues, including 4-(4-bromo-1H-pyrazol-1-yl)thiazole .
- Imidazole-containing compounds, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, have been synthesized and evaluated for anti-tubercular activity .
Antimicrobial Activity
Synthesis of Bipyrazoles
Anti-Tubercular Potential
Other Applications
Future Directions
The future directions for “4-(4-bromo-1H-pyrazol-1-yl)thiazole” could involve further exploration of its potential pharmacological effects. Given its antimicrobial and antioxidant activities, it could be developed into potent drug candidates . Additionally, the development of new antitumor agents based on thiazines and thiazoles is becoming of special interest .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets, including topoisomerase ii , and various enzymes and receptors involved in infectious diseases .
Mode of Action
For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . Other compounds have been shown to inhibit enzymes or disrupt signaling pathways .
Biochemical Pathways
For example, some compounds have been shown to inhibit topoisomerase II, disrupting DNA replication and transcription . Others have been found to inhibit enzymes or disrupt signaling pathways involved in infectious diseases .
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . For instance, some compounds have been found to display superior antipromastigote activity, being more active than standard drugs .
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-1-9-10(2-5)6-3-11-4-8-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIMCUBPQPBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=CSC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)thiazole |
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